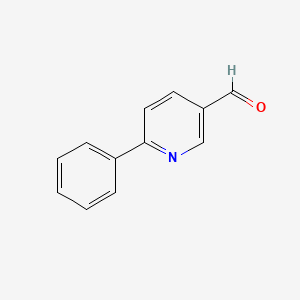

6-Phenylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDMDOSKSDLXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377501 | |

| Record name | 6-phenylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63056-20-2 | |

| Record name | 6-phenylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Phenylnicotinaldehyde and Its Derivatives

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of biaryl compounds like 6-phenylnicotinaldehyde. The Suzuki-Miyaura coupling, in particular, has been effectively utilized for this purpose.

The Suzuki-Miyaura coupling reaction provides an efficient pathway for the synthesis of this compound and its derivatives starting from 6-bromonicotinaldehyde (B16785). This reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex. nih.gov For the synthesis of this compound, 6-bromonicotinaldehyde serves as the organic halide, while a phenylboronic acid or its ester derivative acts as the organoboron nucleophile. nih.govsciprofiles.com

The reaction is typically carried out in the presence of a base and a suitable palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com The choice of base and solvent is crucial for the reaction's success, with common systems including potassium carbonate or potassium fluoride (B91410) as the base and solvents like dioxane or a mixture of toluene, methanol, and water. nih.govmdpi.com The reaction conditions are generally mild, and the methodology is tolerant of a wide range of functional groups, which is a significant advantage. nih.gov The synthesis of various 6,8-disubstituted 1,7-naphthyridines has been achieved using palladium-catalyzed cross-coupling reactions, demonstrating the versatility of this approach in functionalizing pyridine-based scaffolds. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

| Aryl/Heteroaryl Bromide (1 equiv) | 2-Pyridylboronate (1.5 equiv) | Base (3.0 equiv) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-butylbenzene | Lithium triisopropyl 2-pyridylboronate | KF | 1.5% Pd₂(dba)₃ | Dioxane | 85 |

| 2-Bromonaphthalene | Lithium triisopropyl 2-pyridylboronate | KF | 1.5% Pd₂(dba)₃ | Dioxane | 92 |

| 3-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | KF | 1.5% Pd₂(dba)₃ | Dioxane | 78 |

This table is based on data for the coupling of 2-pyridyl nucleophiles, which is analogous to the synthesis of this compound from a 6-halonicotinaldehyde. nih.gov

The mechanism of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through a catalytic cycle involving a palladium(0)/palladium(II) interchange. nih.govnih.gov The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.govwikipedia.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (e.g., 6-bromonicotinaldehyde) to a coordinatively unsaturated palladium(0) complex. nih.govmdpi.com This step forms a palladium(II) intermediate. wikipedia.orgmdpi.com

Transmetalation: The next step is transmetalation, where the organic group from the organoboron compound (the phenyl group from phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. nih.govnih.gov This step is often facilitated by the presence of a base, which activates the organoboron species. researchgate.net Mechanistic studies on the Suzuki-Miyaura reaction of bromopyridines have led to the identification of transient intermediates in the transmetalation step. researchgate.net

Reductive Elimination: The final step is reductive elimination, in which the two organic groups (the nicotinaldehyde scaffold and the phenyl group) are coupled together to form the desired product, this compound. nih.govwikipedia.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to further elucidate the electronic and structural properties of the intermediates and transition states involved in the catalytic cycle for similar pyridine-based Suzuki couplings. mdpi.com

Vilsmeier Reaction Strategies for Pyridine (B92270) Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, providing a direct route to introduce an aldehyde group onto a pyridine ring. rsc.orgijpcbs.com

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). wikipedia.orgnrochemistry.com This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction. ijpcbs.comnrochemistry.com Pyridine itself is an electron-deficient ring system and is generally less reactive towards electrophilic substitution than benzene. rsc.org However, the Vilsmeier-Haack reaction can be applied to introduce a formyl group onto pyridine rings, particularly when the ring is activated by electron-donating groups or as part of a fused heterocyclic system. ijpcbs.comnih.gov

The regioselectivity of the formylation is a key consideration. For substituted pyridines, the position of formylation is influenced by the electronic and steric effects of the existing substituents. chinesechemsoc.org In some cases, specific reaction conditions can be tuned to achieve the desired regioselectivity. For instance, a site-switchable meta- and para-selective C-H formylation of pyridines has been developed using oxazino pyridine intermediates as activated substrates. chinesechemsoc.org The synthesis of various heterocyclic aldehydes, including those based on pyridine, has been successfully achieved using the Vilsmeier-Haack reaction. researchgate.netchemijournal.com

Table 2: Vilsmeier-Haack Reaction Conditions for Pyridine-Fused Porphyrins

| Substrate | DMF:POCl₃ Ratio | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|

| Nickel(II) Porphyrin | 1:3 | 1,2-dichloroethane | 80 | 37 (formylated) + 11 (chloro-formylated) |

| Nickel(II) Porphyrin | 1:1 | 1,2-dichloroethane | 80 | 42 (formylated) + 18 (chloro-formylated) |

| Nickel(II) Porphyrin | 5:6 | 1,2-dichloroethane | 80 | 51 (formylated) + 22 (chloro-formylated) |

This table illustrates the effect of reagent ratios on the yield of formylated products in a related heterocyclic system. thieme-connect.de

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a substituted chloroiminium ion, from the reaction of DMF and POCl₃. wikipedia.orgnrochemistry.com This iminium ion is the active electrophile. chemistrysteps.com

The proposed mechanism for the formylation of a pyridine ring involves the following steps: rsc.org

Electrophilic Attack: The electron-rich pyridine ring (or an activated derivative) attacks the electrophilic carbon of the Vilsmeier reagent. rsc.org

Formation of an Intermediate: This attack leads to the formation of a cationic intermediate. rsc.org

Hydrolysis: Subsequent hydrolysis of this intermediate during workup yields the final formylated pyridine derivative. rsc.orgwikipedia.org

The resonance stabilization of the iminium ion enhances its reactivity, ensuring efficient formylation. rsc.org For pyridine systems, the electron-deficient nature of the ring means that the reaction is more facile on activated pyridine derivatives or under conditions that promote the electrophilic attack.

Nitrile and Aldehyde Functionalization Routes to Nicotinaldehydes

An alternative strategy for the synthesis of nicotinaldehydes involves the functionalization of a pre-existing pyridine ring, specifically through the transformation of a nitrile group into an aldehyde. This approach can be particularly useful when the corresponding pyridine nitrile is more readily accessible than the aldehyde.

The conversion of a nitrile to an aldehyde is a well-established transformation in organic synthesis. organic-chemistry.org One common method involves the reduction of the nitrile. Controlled reduction can be achieved using various reagents, such as diisobutylaluminium hydride (DIBAL-H), which can reduce the nitrile to an imine that is then hydrolyzed to the aldehyde upon aqueous workup. Another method involves the use of sodium hydride and zinc chloride for a controlled reduction of nitriles to aldehydes via iminyl zinc intermediates. organic-chemistry.org

Reduction-Based Synthetic Pathways from Nicotinic Acid Derivatives

The controlled reduction of nicotinic acid derivatives, such as esters, acid chlorides, or amides, represents a direct and efficient route to this compound. A key challenge in this approach is preventing over-reduction to the corresponding alcohol. Modern reducing agents and catalytic hydrogenation techniques have provided solutions to this challenge.

One of the most effective reagents for the partial reduction of esters to aldehydes is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures, such as -78 °C, to stabilize the hemiacetal intermediate and prevent further reduction. This method is known for its high chemoselectivity. For instance, the reduction of a 6-phenylnicotinic acid ester with DIBAL-H would be expected to yield this compound in good yield.

Catalytic transfer hydrogenation offers another mild and selective method for the reduction of nicotinic acid derivatives. This technique often utilizes a hydrogen donor, such as formic acid or its salts, in the presence of a palladium catalyst. For example, the reduction of 6-phenylnicotinoyl chloride, a reactive derivative of 6-phenylnicotinic acid, can be selectively reduced to the aldehyde under these conditions.

Below is a representative table of reduction-based methods that could be applied to the synthesis of this compound.

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Product |

| Methyl 6-phenylnicotinate | DIBAL-H | Toluene | -78 | This compound |

| 6-Phenylnicotinoyl chloride | Pd/C, HCOOH·NEt₃ | CH₂Cl₂ | 25 | This compound |

Emerging Synthetic Transformations in Phenylpyridine Chemistry

Recent advances in synthetic organic chemistry have introduced novel methodologies that offer unique advantages in terms of efficiency, selectivity, and environmental impact. These emerging transformations are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.

Visible-light photocatalysis has emerged as a powerful tool for the activation of organic molecules under mild conditions. Chemodivergent protocols, where the outcome of a reaction can be controlled to produce different products from the same starting materials by tuning the reaction conditions (e.g., photocatalyst, solvent, or additive), are particularly attractive for increasing synthetic efficiency.

A notable application in pyridine chemistry is the direct C-H formylation of pyridines using photocatalysis. This approach allows for the introduction of an aldehyde group directly onto the pyridine ring, bypassing the need for pre-functionalized starting materials. For the synthesis of this compound derivatives, a photocatalytic approach could involve the direct formylation of a 2-phenylpyridine (B120327) substrate. The regioselectivity of such a reaction would be a critical factor, influenced by the electronic and steric properties of the phenyl substituent and the specific photocatalytic system employed.

| Substrate | Photocatalyst | Formylating Agent | Solvent | Product |

| 2-Phenylpyridine | Ru(bpy)₃Cl₂ | TMF (Trimethyl orthoformate) | CH₃CN | This compound |

| 2-(4-Methoxyphenyl)pyridine | Ir(ppy)₃ | Glyoxylic Acid | DMSO | 6-(4-Methoxyphenyl)nicotinaldehyde |

Radical chemistry has undergone a renaissance with the advent of controlled radical generation methods. Radical-mediated cyclization and functionalization strategies offer powerful ways to construct the phenylpyridine core and introduce functional groups.

The synthesis of the 6-phenylpyridine scaffold can be achieved through intramolecular radical cyclization of appropriately designed precursors. For instance, a radical generated on a pendant phenyl group can be designed to attack a tethered vinyl or cyano group that ultimately forms the pyridine ring. The use of radical initiators like AIBN (Azobisisobutyronitrile) or photoredox catalysts can initiate these cyclization cascades.

Furthermore, radical functionalization allows for the direct introduction of substituents onto the pyridine ring. The Minisci reaction, a classic example of radical functionalization, involves the addition of a nucleophilic radical to a protonated heteroaromatic compound. Modern variations of this reaction utilize photoredox catalysis to generate a wide range of radicals under mild conditions, which can then be used to functionalize a pre-existing 6-phenylpyridine core.

| Reactant 1 | Reactant 2 | Radical Initiator | Solvent | Product |

| o-Bromophenyl derivative | Pyridine derivative | (TMS)₃SiH/AIBN | Toluene | Fused pyrido-isoquinoline system |

| 4-Phenylpyridine | Alkyl Radical Source | Photoredox Catalyst | Acetonitrile | 2-Alkyl-4-phenylpyridine |

The development of asymmetric methods to synthesize chiral molecules is of paramount importance in medicinal chemistry. For phenyl-substituted nicotinaldehydes, chirality can be introduced either at the pyridine core or on a substituent.

Catalytic asymmetric synthesis provides an elegant way to access enantioenriched products. For example, the asymmetric addition of organometallic reagents to prochiral alkenylpyridine precursors, catalyzed by a chiral transition metal complex, can establish a stereocenter on the pyridine ring. A copper-chiral diphosphine ligand catalyst system has been shown to be effective for the enantioselective alkylation of alkenyl pyridines using Grignard reagents.

Another powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. This method can be used to couple arylboronic acids with dihydropyridines in an enantioselective manner, providing access to chiral 3-substituted tetrahydropyridines, which can then be oxidized to the corresponding pyridines. While not a direct synthesis of the aldehyde, this approach provides a route to chiral phenyl-substituted pyridine cores that can be further functionalized.

| Substrate | Reagent | Chiral Catalyst/Ligand | Product | Enantiomeric Excess (ee) |

| 2-Alkenyl-6-phenylpyridine | EtMgBr | Cu(OTf)₂ / Chiral Diphosphine | Chiral 2-(1-ethylalkyl)-6-phenylpyridine | High |

| Phenyl pyridine-1(2H)-carboxylate | Phenylboronic Acid | Rh-catalyst / Chiral Ligand | Chiral 3-phenyltetrahydropyridine | High |

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of 6-Phenylnicotinaldehyde is expected to exhibit characteristic absorption bands corresponding to its distinct structural components.

Key vibrational modes anticipated in the FTIR spectrum include the stretching vibration of the carbonyl group (C=O) of the aldehyde, which typically appears as a strong band in the region of 1680-1715 cm⁻¹. The presence of the aromatic phenyl and pyridine (B92270) rings gives rise to C=C stretching vibrations within the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aldehydic C-H stretch typically appears as a pair of weaker bands in the 2700-2900 cm⁻¹ region.

Interactive Data Table: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050-3100 | Medium |

| Aldehydic C-H Stretch | ~2720, ~2820 | Weak |

| Carbonyl (C=O) Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | ~1580, ~1470, ~1430 | Medium-Strong |

| C-H In-plane Bending | ~1000-1300 | Medium |

| C-H Out-of-plane Bending | ~750-900 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy, a complementary technique to FTIR, provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be instrumental in confirming the presence and structure of the aromatic rings.

The Raman spectrum is expected to show strong bands for the symmetric breathing vibrations of the phenyl and pyridine rings. The C=C stretching vibrations of the aromatic systems, also visible in the FTIR spectrum, will appear with significant intensity in the Raman spectrum. The carbonyl (C=O) stretch, while strong in the infrared, may show weaker intensity in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural connectivity and electronic environment of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring atoms. For this compound, the ¹H NMR spectrum would display distinct signals for the aldehydic proton, as well as the protons on the phenyl and pyridine rings.

The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns depending on their position relative to the nitrogen atom and the phenyl substituent. Similarly, the protons of the phenyl group will appear in the aromatic region (δ 7.0-8.5 ppm), with their multiplicity determined by the substitution pattern.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to resonate at a very downfield chemical shift, typically in the range of δ 190-200 ppm. The aromatic carbons of both the phenyl and pyridine rings will appear in the region of δ 120-160 ppm. The specific chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the aldehyde group.

Interactive Data Table: Predicted NMR Spectral Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 |

| ¹H | Aromatic (Pyridine & Phenyl) | 7.0 - 9.0 |

| ¹³C | Carbonyl (C=O) | 190 - 200 |

| ¹³C | Aromatic (Pyridine & Phenyl) | 120 - 160 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The structure of this compound, with its conjugated system of the phenyl ring, pyridine ring, and the carbonyl group, is expected to show characteristic absorption bands in the UV-Vis spectrum.

The spectrum will likely exhibit strong absorptions corresponding to π → π* transitions within the aromatic rings and the conjugated system. The presence of the carbonyl group may also give rise to a weaker n → π* transition at a longer wavelength. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the presence of substituents. The extended conjugation in this compound is expected to result in a bathochromic (red) shift of the absorption bands compared to simpler, non-conjugated aromatic aldehydes.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of a molecule's structure through its fragmentation pattern.

Molecular Weight Confirmation: The molecular formula for this compound is C₁₂H₉NO. The calculated molecular weight is 183.21 g/mol guidechem.com. In a mass spectrometry experiment, the molecular ion peak (M⁺) would be expected to appear at a mass-to-charge ratio (m/z) corresponding to this molecular weight. The presence of a prominent peak at m/z ≈ 183 would serve as strong evidence for the successful synthesis and purity of the compound.

Fragmentation Analysis: While a specific experimental mass spectrum for this compound is not widely available in the literature, the fragmentation pattern can be predicted based on the known behavior of aromatic aldehydes and phenyl-substituted pyridines. Upon ionization, the molecular ion is formed, which can then undergo fragmentation.

Key predicted fragmentation pathways for this compound include:

Loss of a hydrogen atom (M-1): A common fragmentation for aldehydes, resulting in a stable acylium ion. This would be observed as a peak at m/z 182.

Loss of the formyl radical (M-29): Cleavage of the C-CHO bond would result in the loss of a CHO radical, leading to a phenylpyridine cation at m/z 154.

Fragmentation of the pyridine and phenyl rings: At higher energies, the heterocyclic and aromatic rings can fragment, leading to a complex pattern of smaller ions.

These predicted fragmentation patterns are summarized in the table below.

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description of Neutral Loss |

| [C₁₂H₉NO]⁺ | 183 | Molecular Ion (M⁺) |

| [C₁₂H₈NO]⁺ | 182 | Loss of a hydrogen radical (•H) |

| [C₁₁H₉N]⁺ | 154 | Loss of a formyl radical (•CHO) |

X-ray Diffraction (XRD) for Crystalline Form and Solid-State Structure Determination

As of the current literature, a crystal structure for this compound determined by single-crystal X-ray diffraction has not been reported. Such a study would provide definitive proof of its molecular structure and reveal details about its crystalline packing, including intermolecular interactions such as hydrogen bonding or π-stacking, which influence its physical properties. Powder X-ray diffraction (PXRD) could also be employed to characterize the bulk crystalline form of the material.

Integrated Multi-Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For instance, ¹H NMR data has been reported for 2-methyl-6-phenylnicotinaldehyde, a closely related compound acs.org.

Infrared (IR) Spectroscopy: This technique would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the aldehyde and the C=N and C=C vibrations of the pyridine and phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This would provide information about the electronic transitions within the molecule, which are influenced by the conjugated π-system of the phenyl and pyridine rings.

By combining the data from these techniques, a consistent and unambiguous structural assignment can be made.

In studies involving complex spectroscopic data or for the analysis of multiple samples, chemometric and statistical methods can be powerful tools for data interpretation. These methods can be used to identify patterns, classify samples, and build predictive models.

For a compound like this compound, chemometric methods could be applied in several ways:

Principal Component Analysis (PCA): If multiple batches of this compound were synthesized under slightly different conditions, PCA could be applied to their spectroscopic data (e.g., IR or NMR spectra) to identify any systematic variations and to cluster the samples based on their spectral profiles.

Multivariate Calibration: If this compound were part of a mixture, techniques like Partial Least Squares (PLS) regression could be used to build a model that correlates the spectroscopic data to the concentration of the compound, allowing for its quantification without the need for physical separation.

While there are no specific reports on the application of chemometrics to the analysis of this compound, these methods are widely used in the characterization of organic molecules and would be valuable in a more in-depth analysis.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. nih.govrasayanjournal.co.in By solving the Kohn-Sham equations, DFT provides a balance between computational cost and accuracy, making it suitable for molecules of this size. rasayanjournal.co.in A typical DFT analysis of 6-Phenylnicotinaldehyde would involve a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to ensure reliable results. nih.gov

The electronic character of a molecule is fundamentally defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comwikipedia.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl ring system, while the LUMO is anticipated to be distributed across the electron-withdrawing pyridine (B92270) and aldehyde moieties. DFT calculations would precisely quantify the energies of these orbitals.

Illustrative DFT Electronic Properties of this compound This table presents hypothetical data representative of what a DFT calculation at the B3LYP/6-311G(d,p) level might yield.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.45 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.13 | Energy difference between LUMO and HOMO |

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. pennylane.aiarxiv.org For this compound, a key structural feature is the single bond connecting the phenyl and pyridine rings. Rotation around this bond gives rise to different conformers.

Conformational analysis would involve systematically rotating this dihedral angle to map the potential energy surface and identify the most stable conformation. nih.gov Due to steric hindrance between the hydrogen atoms on the adjacent rings, a completely planar conformation is expected to be energetically unfavorable. The lowest energy conformer would likely feature a twisted arrangement where the two aromatic rings are not coplanar. This optimized geometry is the essential starting point for all other computational predictions. mdpi.com

Illustrative Optimized Geometry Parameters for this compound This table shows hypothetical geometric parameters for the lowest-energy conformer of this compound.

| Parameter | Description | Illustrative Value |

|---|---|---|

| C-C Bond Length | Inter-ring (Pyridine-Phenyl) bond | 1.485 Å |

| C=O Bond Length | Aldehyde carbonyl bond | 1.210 Å |

| C-C-N Angle | Angle within the pyridine ring | 123.5° |

| C-N-C-C Dihedral Angle | Angle defining the twist between the two rings | 35.8° |

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various indices derived from its electronic structure. nih.govmdpi.com These "reactivity descriptors" are calculated using the energies of the frontier orbitals (HOMO and LUMO) and help predict how a molecule will behave in a chemical reaction. mdpi.comresearchgate.netasrjetsjournal.org

Key global reactivity indices include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, classifying it as an electrophile.

Illustrative Chemical Reactivity Indices for this compound This table presents hypothetical reactivity indices derived from the illustrative HOMO/LUMO energies.

| Reactivity Index | Formula | Illustrative Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.515 |

| Chemical Hardness (η) | (ELUMO - EHOMO) | 4.130 |

| Global Softness (S) | 1 / η | 0.242 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.468 |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dovepress.comlew.ro This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

A molecular docking study of this compound would involve selecting a biologically relevant protein target. The simulation then places the ligand into the protein's binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol, with more negative values indicating stronger binding. mdpi.com

The analysis of the best-scoring pose reveals specific intermolecular interactions, such as:

Hydrogen Bonds : Likely to form between the aldehyde oxygen or pyridine nitrogen and amino acid residues like serine or histidine.

π-π Stacking : Aromatic interactions between the phenyl or pyridine rings of the ligand and aromatic residues of the protein (e.g., phenylalanine, tyrosine, tryptophan). brylinski.org

Hydrophobic Interactions : Between the nonpolar regions of the ligand and hydrophobic pockets in the protein. nih.gov

Illustrative Molecular Docking Results for this compound This table provides a hypothetical example of docking results against a protein kinase target.

| Parameter | Description | Illustrative Result |

|---|---|---|

| Protein Target | Hypothetical enzyme for docking | p38 MAP Kinase (PDB: 1A9U) |

| Binding Affinity | Calculated free energy of binding | -7.8 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site forming interactions | Met109 (Hydrogen Bond with Aldehyde) |

| Lys53 (Hydrogen Bond with Pyridine-N) | ||

| Phe169 (π-π Stacking with Phenyl Ring) |

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties based on the molecular structure, allowing for early identification of potential liabilities. nih.govnih.govzju.edu.cn This process helps to reduce the likelihood of late-stage failures in the drug development pipeline. ljmu.ac.uk

Key predicted properties include:

Drug-likeness : Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. phcogj.com

Absorption : Prediction of oral bioavailability and blood-brain barrier (BBB) penetration.

Metabolism : Identification of potential metabolism by cytochrome P450 (CYP) enzymes.

Toxicity : Prediction of potential risks such as mutagenicity (Ames test) or inhibition of the hERG potassium channel, which can lead to cardiotoxicity. ljmu.ac.uk

Illustrative In Silico ADMET Profile of this compound This table summarizes a hypothetical ADMET prediction for the compound.

| Property | Category | Predicted Outcome | Significance |

|---|---|---|---|

| Molecular Weight | Drug-likeness (Lipinski) | 183.21 g/mol (<500) | Compliant |

| logP | 2.5 (<5) | Compliant | |

| H-Bond Donors | 0 (≤5) | Compliant | |

| H-Bond Acceptors | 2 (≤10) | Compliant | |

| BBB Penetration | Distribution | High Probability | Potential for CNS activity |

| CYP2D6 Inhibition | Metabolism | Predicted Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Toxicity | Negative | Low risk of being mutagenic |

| hERG Inhibition | Toxicity | Low Risk | Low risk of cardiotoxicity |

Computational Assessment of Drug-Likeness and Pharmacokinetic Profiles

The evaluation of a molecule's potential as a drug candidate is a critical step in the discovery pipeline. Modern computational tools allow for the early prediction of drug-like properties and pharmacokinetic profiles, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. ljmu.ac.ukresearchgate.net These in silico methods analyze a compound's structure to forecast its behavior in a biological system, thereby reducing the time and resources spent on non-viable candidates. bohrium.com For this compound, a comprehensive computational assessment would involve evaluating its compliance with established drug-likeness rules and predicting its ADMET profile.

Drug-likeness is often initially assessed using rules such as Lipinski's "Rule of Five," which identifies physicochemical characteristics common among orally active drugs. simulations-plus.com These parameters include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). scielo.brscielo.br Various software platforms, such as ADMET Predictor® or the QikProp module in Schrödinger Suite, utilize quantitative structure-activity relationship (QSAR) models to predict these and other key properties. simulations-plus.comnih.gov

A detailed pharmacokinetic profile prediction for this compound would provide insights into its journey through the body. Key predicted parameters include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and interaction with metabolic enzymes like the Cytochrome P450 family. nih.govnih.gov For instance, tools like SwissADME can generate a "BOILED-Egg" plot to visually represent predicted HIA and BBB permeation. nih.gov While specific experimental or calculated data for this compound is not extensively available in the cited literature, a theoretical profile can be outlined based on standard computational models. The following tables represent the typical output of such an analysis.

Table 1: Predicted Physicochemical Properties and Drug-Likeness for this compound This table is illustrative, showing the parameters that would be calculated in a typical computational drug-likeness assessment.

| Property | Predicted Value | Optimal Range/Rule |

|---|---|---|

| Molecular Weight (g/mol) | 183.21 | < 500 (Lipinski) |

| logP (Lipophilicity) | Value not available | < 5 (Lipinski) |

| Hydrogen Bond Donors | 0 | ≤ 5 (Lipinski) |

| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 10 (Lipinski) |

| Molar Refractivity | Value not available | 40 - 130 |

| Topological Polar Surface Area (TPSA) | Value not available | < 140 Ų |

Table 2: Predicted Pharmacokinetic (ADME) Profile for this compound This table is illustrative, showing the parameters that would be calculated in a typical computational ADME assessment.

| ADME Parameter | Category | Predicted Value/Classification |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Classification not available (e.g., High, Low) |

| Caco-2 Permeability | Value not available (nm/s) | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Classification not available (e.g., Yes, No) |

| Plasma Protein Binding (PPB) | Value not available (%) | |

| Metabolism | CYP450 2D6 Inhibitor | Classification not available (e.g., Yes, No) |

| CYP450 3A4 Inhibitor | Classification not available (e.g., Yes, No) | |

| Excretion | Total Clearance | Value not available (ml/min/kg) |

Mechanistic Elucidation through Advanced Computational Modeling

Advanced computational modeling, particularly methods rooted in quantum mechanics, serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms. semanticscholar.org Density Functional Theory (DFT) is a prominent computational method employed to investigate reaction pathways, transition state geometries, and activation energies, providing insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov

For a compound like this compound, DFT studies could be instrumental in several areas. For example, in understanding its synthesis, computational models can map the energy landscape of the reaction, identifying the most favorable pathway and rationalizing the observed regioselectivity or stereoselectivity. rsc.orgresearchgate.net Such calculations involve optimizing the geometries of reactants, intermediates, transition states, and products. The resulting energy profile can clarify the rate-determining step of the reaction and explain how catalysts or reaction conditions influence the outcome. nih.gov

Furthermore, if this compound were to interact with a biological target, such as an enzyme, QM/MM (Quantum Mechanics/Molecular Mechanics) methods could be used. These hybrid approaches treat the reactive center of the system (e.g., the aldehyde group and the enzyme's active site residues) with high-level quantum mechanics, while the larger protein environment is modeled using more computationally efficient molecular mechanics. This allows for a detailed investigation of catalytic mechanisms, covalent bond formation, or other electronic events within a complex biological system. semanticscholar.org

While specific DFT studies focused on the reaction mechanisms of this compound are not detailed in the available literature, the established utility of these computational techniques makes them indispensable for a thorough investigation of its chemical reactivity and potential biochemical interactions. rsc.orgnih.gov

Advanced Reactivity Studies and Functional Derivatization

Transformations of the Aldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, offering a gateway to numerous other functionalities. In 6-Phenylnicotinaldehyde, this group serves as a primary site for synthetic elaboration.

The oxidation of aldehydes to their corresponding carboxylic acids is a fundamental transformation in organic chemistry. wikipedia.org For this compound, this conversion yields 6-phenylnicotinic acid, a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. Various reagents can accomplish this transformation, each with its own set of advantages regarding reaction conditions, selectivity, and functional group tolerance. libretexts.orgorganic-chemistry.org

Common oxidation methods include:

Pinnick Oxidation: This method utilizes sodium chlorite (NaClO₂) under mild acidic conditions and is highly effective for oxidizing aldehydes, including α,β-unsaturated systems, without affecting other sensitive functional groups. wikipedia.org Its chemoselectivity makes it a prime candidate for the clean conversion of this compound.

Potassium Dichromate(VI): In the presence of dilute sulfuric acid, potassium dichromate(VI) is a powerful oxidizing agent that can convert primary alcohols and aldehydes to carboxylic acids. libretexts.org

Other Modern Reagents: A variety of modern, milder, and more selective oxidizing agents have been developed. These include organocatalysts like N-hydroxyphthalimide (NHPI) in the presence of oxygen, and metal-catalyzed systems such as those using VO(acac)₂ with hydrogen peroxide. organic-chemistry.org These methods often offer greener alternatives to traditional heavy-metal oxidants. researchgate.net The choice of oxidant can be critical to avoid unwanted side reactions on the electron-rich phenyl and pyridine (B92270) rings. nih.gov

Table 1: Selected Oxidation Reactions of this compound

| Oxidizing Agent System | Expected Product | Typical Conditions | Notes |

| Sodium Chlorite (NaClO₂), NaH₂PO₄ | 6-Phenylnicotinic Acid | Mildly acidic, often with a chlorine scavenger | High chemoselectivity, tolerant of many functional groups. wikipedia.org |

| Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | 6-Phenylnicotinic Acid | Acidic, heating under reflux | Strong oxidant, less selective. libretexts.org |

| N-Hydroxyphthalimide (NHPI), O₂ | 6-Phenylnicotinic Acid | Mild, aerobic conditions | Metal-free organocatalytic system. organic-chemistry.org |

| VO(acac)₂, H₂O₂ | 6-Phenylnicotinic Acid | Mild, catalytic | Good functional-group compatibility. organic-chemistry.org |

The reduction of the aldehyde group in this compound to a primary alcohol, (6-phenylpyridin-3-yl)methanol, opens up another significant avenue for derivatization, such as etherification or esterification. This transformation is typically achieved using metal hydride reagents. libretexts.org

Key reducing agents include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is highly effective for the reduction of aldehydes and ketones. chemguide.co.ukmasterorganicchemistry.com It is typically used in alcoholic solvents like methanol or ethanol and is generally unreactive towards esters, amides, or the aromatic rings of this compound, ensuring high chemoselectivity. libretexts.org

Lithium Aluminium Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ readily reduces aldehydes, ketones, esters, and carboxylic acids. libretexts.orglibretexts.org While it would effectively reduce the aldehyde in this compound, its high reactivity necessitates anhydrous conditions as it reacts violently with water and alcohols. chemguide.co.uk Given the simplicity of the desired transformation, the milder NaBH₄ is often the preferred reagent.

Table 2: Reduction Reactions of this compound

| Reducing Agent | Expected Product | Typical Solvents | Notes |

| Sodium Borohydride (NaBH₄) | (6-Phenylpyridin-3-yl)methanol | Methanol, Ethanol | Mild, chemoselective for aldehydes/ketones. chemguide.co.uklibretexts.org |

| Lithium Aluminium Hydride (LiAlH₄) | (6-Phenylpyridin-3-yl)methanol | Anhydrous Ether, THF | Powerful, less selective, requires strict anhydrous conditions. chemguide.co.uklibretexts.org |

Electrophilic and Nucleophilic Substitution Reactions

The aromatic core of this compound, consisting of two distinct rings, offers sites for substitution reactions to introduce new functional groups and modulate the molecule's electronic properties.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene. wikipedia.org Electrophilic attack, if it occurs, is directed to the positions meta to the nitrogen (C4 and C5). The presence of the deactivating aldehyde group further disfavors this reaction. The phenyl ring, activated by its connection to the pyridine ring, would be the more likely site for electrophilic attack, with substitution directed to the ortho and para positions. However, the reaction conditions must be carefully chosen to avoid reaction at the pyridine nitrogen. msu.edu

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2 and C6). libretexts.orglibretexts.org In this compound, the C6 position is already substituted with a phenyl group. The C2 position could potentially undergo substitution, especially if a good leaving group were present. While the parent compound lacks a leaving group, derivatives could be designed to undergo SNAr reactions. masterorganicchemistry.comyoutube.com The reaction is facilitated by strong electron-withdrawing groups, and while the aldehyde has some withdrawing character, typical SNAr reactions on pyridines often require stronger activation or harsh conditions. libretexts.org

Cycloaddition Reactions and Formation of Complex Heterocyclic Systems

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems in a single step. researchgate.net The conjugated π-system of the pyridine ring in this compound allows it to potentially participate in such reactions.

Diels-Alder Reaction ([4+2] Cycloaddition): The pyridine ring can function as a diene or an azadiene. When reacting with a dienophile, it can lead to the formation of bicyclic nitrogen-containing heterocycles. libretexts.org However, the aromaticity of the pyridine ring means that these reactions often require high temperatures or Lewis acid catalysis to proceed. The aldehyde group can also influence the reactivity and regioselectivity of the cycloaddition.

[6π + 4π] Cycloaddition: Higher-order cycloadditions, while less common, offer routes to more complex polycyclic systems. organicreactions.org The participation of the entire phenyl-pyridine π-system in such reactions, while theoretically possible, would require specific electronic conditions and highly reactive reaction partners.

1,3-Dipolar Cycloadditions: The aldehyde group itself can be converted into a 1,3-dipole, or the pyridine ring can react with an external 1,3-dipole, to form five-membered heterocyclic rings. This strategy provides a versatile entry into diverse and complex molecular scaffolds. researchgate.net

The concerted nature of many cycloaddition reactions allows for a high degree of stereochemical control, making them valuable in complex molecule synthesis. libretexts.org

Investigation of Reaction Selectivity and Stereochemical Control

For a multifunctional molecule like this compound, controlling reaction selectivity is paramount.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, using NaBH₄ to reduce the aldehyde without affecting the aromatic rings is an instance of high chemoselectivity.

Regioselectivity: This is crucial in aromatic substitution reactions. As discussed, electrophilic attack is predicted to favor the para position of the phenyl ring, while nucleophilic attack would target the C2 position of the pyridine ring.

Stereochemical Control: In reactions that create new stereocenters, such as certain cycloadditions or additions to the aldehyde, controlling the stereochemical outcome is essential. nih.gov This can often be achieved through the use of chiral catalysts or auxiliaries, which can create a chiral environment around the reacting molecule and favor the formation of one enantiomer or diastereomer over another. For instance, the asymmetric reduction of the aldehyde could yield a chiral alcohol, a valuable building block in pharmaceutical synthesis.

Strategic Derivatization for Modified Chemical Properties

The reactions discussed above can be used strategically to synthesize derivatives of this compound with modified properties.

Electronic Properties: Converting the electron-withdrawing aldehyde to an electron-donating alcohol group, or an even stronger withdrawing carboxylic acid group, significantly alters the electronic profile of the pyridine ring. This, in turn, influences its reactivity, basicity, and coordination properties.

Solubility and Lipophilicity: Introducing polar groups (e.g., -COOH, -OH) or nonpolar moieties through substitution reactions can tune the solubility of the molecule in aqueous or organic media, which is a critical parameter for applications in materials science and medicinal chemistry.

Biological Activity: Functionalization of the core structure allows for the exploration of structure-activity relationships. By systematically modifying the aldehyde, phenyl, and pyridine components, new analogues can be synthesized and screened for potential biological activities. The formation of complex heterocyclic systems via cycloaddition can rapidly generate molecular diversity for such screening programs.

Synthesis of 6-Phenylnicotinohydrazide Derivatives and Related Structures

The synthesis of 6-phenylnicotinohydrazide derivatives has been a subject of significant interest in the development of new therapeutic agents. One prominent study outlines the synthesis of three distinct sets of 6-phenylnicotinohydrazide derivatives, which have been evaluated for their antitubercular and antimicrobial properties. nih.govrdd.edu.iq

The synthetic pathway commences with the reaction of a suitable starting material to yield 6-phenylnicotinohydrazide. This intermediate is then subjected to condensation reactions with a variety of aromatic aldehydes to produce a series of N'-arylidene-6-phenylnicotinohydrazides. The reaction conditions for these syntheses, along with the yields of the resulting compounds, are detailed in the table below. The structural diversity of these derivatives is achieved by varying the substituents on the aromatic aldehyde, leading to a range of compounds with different electronic and steric properties.

| Compound ID | Reactants | Reagents and Conditions | Yield (%) |

| 8a-g | 6-Phenylnicotinohydrazide, Substituted aromatic aldehydes | EtOH/AcOH (catalytic)/reflux 4 h | 65-83 |

| 12 | Intermediate compound | EtOH/AcOH (catalytic)/reflux 4 h | 64 |

| 16a, b | Intermediate compounds | EtOH/AcOH (catalytic)/reflux 4 h | 75 and 80 |

Formation of Schiff Base Intermediates and Subsequent Cyclizations

The formation of Schiff bases from this compound serves as a crucial step in the synthesis of various heterocyclic systems. Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. libretexts.orglibretexts.orgresearchgate.net This reaction is often catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base. libretexts.orgpeerj.com The pH of the reaction medium is a critical parameter, with a slightly acidic environment (around pH 5) generally favoring the reaction. libretexts.orglibretexts.org

While specific examples detailing the cyclization of Schiff bases derived directly from this compound are not extensively documented in the provided search results, the general reactivity of Schiff bases allows for their conversion into a wide array of heterocyclic compounds. For instance, Schiff bases can undergo cyclization reactions with various reagents to form thiazolidinones, oxazepines, and other heterocyclic structures. rjpbcs.comsphinxsai.com The imine bond in the Schiff base provides a reactive site for intramolecular or intermolecular cyclization, leading to the formation of stable ring systems. The specific outcome of these cyclization reactions depends on the nature of the Schiff base and the cyclizing agent used.

Further research is required to fully explore the potential of this compound-derived Schiff bases as precursors for novel heterocyclic compounds.

Biological Applications and Medicinal Chemistry Research

Antimicrobial and Antitubercular Activities

Derivatives of 6-phenylnicotinaldehyde have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, mycobacteria, and fungi. These findings have established this chemical class as a versatile platform for the discovery of novel anti-infective agents.

Research into 6-phenylnicotinohydrazide derivatives has revealed their potential as broad-spectrum antimicrobial agents. researchgate.netnih.gov A particular study highlighted the 2,6-dichlorobenzylidene derivative, which exhibited potent activity against a panel of microorganisms with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 1.95 µg/mL. researchgate.netnih.gov This level of activity underscores the promise of the 6-phenylnicotinohydrazide scaffold in developing new treatments for bacterial infections. The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the phenyl ring, indicating that further optimization could lead to even more potent derivatives. researchgate.net

Table 1: Broad-Spectrum Antimicrobial Efficacy of a 6-Phenylnicotinohydrazide Derivative

| Derivative | MIC Range (µg/mL) |

|---|---|

| 2,6-dichlorobenzylidene | 0.24–1.95 |

The 6-phenylnicotinohydrazide scaffold has been a focal point in the quest for new antitubercular agents. researchgate.netnih.gov Studies have shown that modifying the pendant phenyl ring with lipophilic groups can significantly enhance antimycobacterial activity. researchgate.net For instance, the introduction of a 2,4-dichloro substitution resulted in a notable increase in potency. researchgate.net Further exploration led to the discovery of a 2,6-dichlorobenzylidene derivative with a superior minimum inhibitory concentration (MIC) of 3.90 µg/mL against Mycobacterium tuberculosis. researchgate.netnih.gov

Structure-activity relationship (SAR) studies have been crucial in guiding the design of these potent antitubercular agents. researchgate.netnih.gov These studies have established that lipophilicity is a key determinant of activity. nih.gov The most active compounds were also tested for cytotoxicity against normal breast cells (WI-38) and were found to have no significant cytotoxic effects, indicating a favorable therapeutic index. researchgate.netnih.gov This combination of high potency and low cytotoxicity makes these 6-phenylnicotinohydrazide derivatives promising candidates for further development in the fight against tuberculosis. researchgate.netnih.gov

Table 2: Antitubercular Activity of 6-Phenylnicotinohydrazide Derivatives

| Derivative | MIC (µg/mL) |

|---|---|

| 2,6-dichlorobenzylidene | 3.90 |

In addition to their antibacterial and antitubercular properties, derivatives of this compound have also been evaluated for their antifungal activities. researchgate.netnih.gov The nicotinohydrazide class of compounds has shown varied levels of antifungal efficacy, with a distinct pattern of selectivity against different fungal species. researchgate.netnih.gov This suggests that the 6-phenylnicotinohydrazide scaffold can be tailored to target specific fungal pathogens.

The development of new antifungal agents is critical due to the rise of drug-resistant fungal infections. frontiersin.org The exploration of novel chemical scaffolds, such as that provided by this compound, is a vital strategy in this effort. ptfarm.pl The promising antifungal activity of these derivatives warrants further investigation to optimize their efficacy and broaden their spectrum of activity against clinically relevant fungi.

Anticancer Research Applications

The unique chemical structure of this compound and its derivatives has also drawn interest in the field of oncology. Researchers are exploring its potential in innovative cancer therapies such as photodynamic therapy and targeted drug delivery systems.

Photodynamic therapy (PDT) is a cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. nih.gov Photoactivated chemotherapy (PACT), on the other hand, involves the light-induced activation of a chemotherapeutic agent. nih.gov While specific studies on this compound in PDT and PACT are not yet prevalent, the core principles of these therapies offer a promising avenue for the application of its derivatives.

The effectiveness of both PDT and PACT is dependent on the development of new agents that can be selectively activated at the tumor site, thereby minimizing damage to healthy tissues. nih.gov The structural versatility of the this compound scaffold makes it an attractive candidate for the design of novel photosensitizers and photoactivatable chemotherapeutic agents. Future research may focus on modifying the this compound structure to enhance its photophysical properties and its ability to generate cytotoxic species upon light activation.

Prodrugs are inactive compounds that are converted into their active form within the body, often at the site of disease. nih.gov This approach can enhance the therapeutic efficacy and reduce the side effects of potent drugs. The design of prodrugs often involves modifying the active drug with a chemical moiety that is cleaved by specific enzymes or conditions present in the target tissue. nih.gov

The this compound framework could serve as a basis for the development of novel prodrugs. For instance, the aldehyde group could be masked with a protecting group that is selectively removed by enzymes that are overexpressed in cancer cells. This would lead to the controlled release of the active cytotoxic agent specifically at the tumor site. nih.gov Such a strategy could significantly improve the therapeutic window of anticancer drugs derived from the this compound scaffold.

Enzyme Inhibition and Modulation Studies

CYP11B1, or steroid-11β-hydroxylase, is a key enzyme in the biosynthesis of cortisol. researchgate.net Its inhibition is a therapeutic strategy for cortisol-dependent diseases like Cushing's syndrome. researchgate.net The pyridine (B92270) scaffold has been successfully incorporated into the design of potent and selective CYP11B1 inhibitors.

In the development of these inhibitors, a central phenyl moiety in an earlier lead compound was replaced with a pyridine ring. nih.gov This modification resulted in a compound with an IC50 of 152 nM against CYP11B1 and an 18-fold selectivity over the closely related CYP11B2. nih.gov This particular derivative did not show significant inhibition of other steroidogenic enzymes like CYP17 and CYP19, highlighting the role of the pyridine ring in achieving selectivity. nih.gov Further optimization of this imidazolylmethyl pyridine core led to the synthesis of compounds with even greater potency. nedp.com

Inhibition of CYP11B1 by Pyridine-Containing Compounds

| Compound Scaffold | CYP11B1 Inhibition (IC50 in nM) | Selectivity Factor (CYP11B2/CYP11B1) |

|---|---|---|

| Imidazolylmethyl Pyridine Core | 152 | 18 |

| Optimized Pyridine Derivative | 2 | - |

| Biphenylmethylene Pyridine Derivative | 287 | - |

Another series of biphenylmethylene pyridines were designed and evaluated as inhibitors of both CYP17 and CYP11B1. gd3services.com One compound from this series was identified as a dual inhibitor, with IC50 values of 226 nM for CYP17 and 287 nM for CYP11B1. gd3services.comnih.gov

Arginase is an enzyme that plays a role in various diseases, including cardiovascular conditions and cancer, by depleting L-arginine, a substrate for nitric oxide synthase. researchgate.net The development of arginase inhibitors is therefore an active area of research. While not always a core component of the final inhibitor, pyridine has been utilized in the synthesis of potent arginase inhibitors. For instance, the sulfur trioxide pyridine complex has been employed as an oxidizing agent in the synthesis of pyrrolidine-based arginase inhibitors. mdpi.com

Research has also focused on piperidine (B6355638) derivatives as arginase inhibitors. Piperidine, a saturated six-membered nitrogen-containing heterocycle, is structurally related to pyridine. A novel class of boronic acid-based arginase inhibitors incorporating a piperidine ring has been developed. These compounds have shown potent in vitro inhibitory activity, with IC50 values as low as 160 nM.

Further research into α,α-disubstituted amino acid-based arginase inhibitors has yielded highly potent compounds. One such derivative, featuring a piperidine ring, demonstrated IC50 values of 223 nM for human arginase I and 509 nM for human arginase II.

Arginase Inhibition by Piperidine Derivatives

| Compound Type | Arginase Isoform | Inhibitory Activity (IC50 in nM) |

|---|---|---|

| Boronic Acid-Based Piperidine Derivative | Not Specified | 160 |

| α,α-Disubstituted Amino Acid-Based Piperidine Derivative | Human Arginase I | 223 |

| Human Arginase II | 509 |

Interactions with Diverse Biological Systems

The anticancer effects of pyridine derivatives are often attributed to their interaction with specific molecular targets, primarily protein kinases. Many pyridine-based compounds act as competitive inhibitors at the ATP-binding site of these enzymes. mdpi.com

VEGFR-2 is a well-established target for pyridine derivatives. mdpi.comresearchgate.net Molecular docking studies have shown that the pyridine ring can occupy the ATP-binding region of the kinase domain. mdpi.com The urea (B33335) linker present in some active compounds forms hydrogen bonds with key amino acid residues, such as Glu885 and Asp1046, further stabilizing the interaction. mdpi.com

Other kinase targets for pyridine-based inhibitors include the PIM kinase family. A synthesized pyridine derivative coupled with other heterocyclic moieties showed potent PIM-1 inhibition with an IC50 value of 14.3 nM. This compound was found to induce apoptosis and arrest the cell cycle in breast cancer cells.

Cyclin-dependent kinases (CDKs) are another class of enzymes targeted by pyridine derivatives. A series of pyrazolo[3,4-b]pyridine derivatives were evaluated as CDK2 inhibitors, with the most potent compound exhibiting an IC50 of 0.24 µM, which was more potent than the reference compound roscovitine.

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.net Its versatility stems from its physicochemical properties, including its ability to improve water solubility and metabolic stability, and to form hydrogen bonds. nih.gov

Pyridine-based ring systems are among the most extensively used heterocycles in drug design, leading to the discovery of numerous broad-spectrum therapeutic agents. researchgate.net The adaptability of the pyridine ring allows for structural modifications that can fine-tune the pharmacological properties of a molecule.

The biological activities of pyridine derivatives are diverse, spanning from anticancer and enzyme inhibition, as discussed, to antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. researchgate.net The continued exploration of pyridine-containing compounds in drug discovery is expected to yield novel therapeutic agents for a wide range of diseases.

Principles of Drug Design and Development

The journey of a chemical compound from a laboratory curiosity to a therapeutic agent is a meticulous and complex process guided by the principles of drug design and development. This process involves a systematic approach to identify, optimize, and evaluate potential drug candidates to ensure their safety and efficacy. For derivatives of this compound, this journey is anchored in rational drug design, a strategy that leverages the understanding of a biological target's structure and mechanism to design molecules with a high affinity and specificity for that target.

Rational Drug Design Approaches for Nicotinaldehyde Derivatives

Rational drug design for nicotinaldehyde derivatives is a targeted approach that aims to develop new therapeutic agents by understanding the molecular basis of a disease. This strategy is a significant advancement from traditional drug discovery, which often relies on screening large libraries of compounds to identify a potential drug candidate. The core principle of rational drug design is to create molecules that can interact with a specific biological target, such as an enzyme or a receptor, in a way that modulates its activity and produces a therapeutic effect. nih.gov

In the context of this compound derivatives, researchers have employed rational design to develop novel antitubercular and antimicrobial agents. nih.gov The design of these compounds often begins with a known pharmacophore, which is the essential part of a molecule responsible for its biological activity. For instance, the 6-phenylnicotinohydrazide scaffold has been identified as a promising starting point for developing new antitubercular drugs. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design of nicotinaldehyde derivatives. researchgate.net Molecular docking predicts the binding orientation of a small molecule to its target protein, providing insights into the key interactions that stabilize the complex. QSAR models, on the other hand, correlate the chemical structure of a series of compounds with their biological activity, helping to identify the structural features that are important for efficacy. nih.gov

Lead Compound Identification, Optimization, and Preclinical Assessment

The process of bringing a new drug to market begins with the identification of a lead compound, which is a molecule that shows promising therapeutic activity but may have suboptimal properties, such as low potency or poor selectivity. patsnap.com Once a lead compound is identified, it undergoes a process of optimization to improve its pharmacological profile. danaher.com

For this compound derivatives, the identification of a lead compound often involves screening a library of related compounds for their activity against a specific biological target. danaher.com For example, in the development of new antitubercular agents, a series of 6-phenylnicotinohydrazide derivatives were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. nih.gov

Lead optimization is an iterative process that involves making chemical modifications to the lead compound and evaluating the effect of these changes on its activity and other properties. danaher.com The goal of lead optimization is to enhance the compound's potency, selectivity, and pharmacokinetic properties while minimizing its toxicity. danaher.com This process often involves the synthesis of a large number of analogs of the lead compound, which are then tested in a variety of in vitro and in vivo assays.

Preclinical assessment is the final stage of the drug discovery process before a compound can be tested in humans. This stage involves a comprehensive evaluation of the optimized lead compound's safety and efficacy in animal models. The data from these studies are used to support an Investigational New Drug (IND) application to regulatory authorities.

Detailed Structure-Activity Relationship (SAR) Profiling

Structure-activity relationship (SAR) profiling is a critical component of the drug design and development process. It involves systematically studying how changes in the chemical structure of a compound affect its biological activity. researchgate.net By understanding the SAR of a series of compounds, medicinal chemists can design new molecules with improved potency and selectivity.

In the case of 6-phenylnicotinohydrazide derivatives, SAR studies have provided valuable insights into the structural requirements for antitubercular and antimicrobial activity. nih.gov For example, it has been shown that the nature and position of substituents on the phenyl ring of the 6-phenylnicotinohydrazide scaffold can have a significant impact on the compound's activity. nih.gov

The following table summarizes the in vitro antitubercular activity of a series of 6-phenylnicotinohydrazide derivatives against Mycobacterium tuberculosis H37Rv.

| Compound | R | MIC (µg/mL) |

| 8a | H | 125 |

| 8b | 2,6-di-Cl | 3.90 |

| 8c | 2-Cl, 6-F | 15.62 |

| 8d | 4-N(CH₃)₂ | 6.25 |

| 8e | 4-OCH₃ | 31.25 |

| 8f | 4-Cl | 15.62 |

| 8g | 4-F | 6.25 |

| Isoniazid | 0.2 |

Data sourced from: Biological evaluation of novel 6-phenylnicotinohydrazide derivatives. nih.gov

The data in the table reveals that the substitution pattern on the benzaldehyde (B42025) ring significantly influences the antitubercular activity. The unsubstituted compound 8a showed weak activity, while the introduction of a 2,6-dichloro substitution in compound 8b resulted in a dramatic increase in potency. Similarly, compounds with a 4-dimethylamino (8d ) or a 4-fluoro (8g ) substituent also exhibited good activity. These findings highlight the importance of the electronic and steric properties of the substituents in determining the biological activity of these compounds.

Further SAR studies on the antimicrobial activity of these compounds against various bacterial and fungal strains have also been conducted. The results of these studies provide a comprehensive understanding of the structural features required for broad-spectrum antimicrobial activity.

| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |

| 8b | 0.48 | 0.24 | 1.95 | 0.97 |

| 8d | 0.97 | 0.48 | 3.90 | 1.95 |

| 8g | 1.95 | 0.97 | 7.81 | 3.90 |

| Ampicillin | 0.48 | 0.24 | 1.95 | - |

| Clotrimazole | - | - | - | 0.97 |

Data sourced from: Biological evaluation of novel 6-phenylnicotinohydrazide derivatives. nih.gov

The data clearly indicates that compound 8b , the 2,6-dichlorobenzylidene derivative, is the most potent antimicrobial agent among the tested compounds, with a broad spectrum of activity against both bacteria and fungi. nih.gov This detailed SAR profiling is instrumental in guiding the further optimization of this class of compounds to develop new and effective therapeutic agents.

Catalytic Roles and Applications

Role as a Ligand in Metal-Organic Complexes

The nitrogen atom of the pyridine (B92270) ring in 6-phenylnicotinaldehyde possesses a lone pair of electrons, making it an effective coordinating agent for a variety of metal centers. This allows for its incorporation as a ligand in metal-organic complexes, where its electronic and steric properties can be harnessed to influence the catalytic activity of the metallic core.

Iridium(III) complexes are renowned for their exceptional photophysical properties, including strong absorption of visible light, long-lived excited states, and tunable redox potentials, which make them highly effective photosensitizers in photoredox catalysis. polyu.edu.hk The performance of these photosensitizers can be finely tuned by modifying the ligands coordinated to the iridium center. nih.gov

While direct experimental studies on iridium(III) complexes featuring this compound as a ligand are not extensively documented in publicly available research, the incorporation of aldehyde-functionalized ligands into such complexes is a known strategy for modulating their properties. polyu.edu.hk The general structure of these photosensitizers often consists of an iridium(III) core coordinated to two cyclometalating ligands and one ancillary ligand. nih.gov The introduction of an aldehyde group, such as the one in this compound, onto the ligand framework can extend the π-conjugation of the ligand. polyu.edu.hk This extended conjugation can lead to a broader absorption spectrum, allowing for more efficient harvesting of visible light. polyu.edu.hk

The electronic properties of the aldehyde group can also influence the energy levels of the frontier molecular orbitals of the complex, thereby affecting its excited-state redox potentials. Density functional theory (DFT) calculations on similar aldehyde-functionalized iridium(III) complexes have been used to gain insight into their photocatalytic properties. polyu.edu.hk The aldehyde functionality can also serve as a synthetic handle for further modification or for anchoring the complex to a solid support.

Table 1: Potential Effects of Incorporating this compound as a Ligand in Iridium(III) Photosensitizers

| Feature | Potential Influence of this compound Ligand |

| Light Absorption | The phenyl and pyridine rings, along with the aldehyde, can extend π-conjugation, potentially leading to a red-shift and broadening of the absorption spectrum for enhanced visible light harvesting. |

| Redox Potentials | The electron-withdrawing nature of the aldehyde group can modulate the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby tuning the excited-state reduction potential of the complex. |

| Synthetic Utility | The aldehyde group provides a reactive site for post-complexation modifications, such as immobilization on solid supports or the introduction of other functional groups. |

Nanocomposite catalysts, which are materials composed of nanoparticles dispersed in a matrix, offer unique advantages in catalysis due to their high surface area, enhanced stability, and the synergistic effects between the components. mdpi.comnih.gov The integration of molecular catalysts, such as metal complexes, into nanocomposite systems is a promising strategy for developing highly active and recyclable catalysts. researchgate.net

This compound can be envisioned as a component in nanocomposite catalysts in several ways. The aldehyde group is a versatile functional handle that can be used to covalently anchor a metal complex containing this ligand onto a solid support, such as silica, polymers, or metal-organic frameworks (MOFs). inorgchemres.org This immobilization would lead to a heterogeneous catalyst that can be easily separated from the reaction mixture and potentially reused.

Furthermore, the aromatic rings of this compound could engage in non-covalent interactions, such as π-π stacking, with carbon-based nanomaterials like graphene or carbon nanotubes, providing another avenue for catalyst immobilization. The resulting nanocomposite would benefit from the high surface area and excellent conductivity of the carbon support.

Design Principles for Advanced Catalytic Systems

The development of next-generation catalysts often relies on the integration of multiple functionalities into a single system and the strategic choice between different catalysis paradigms to optimize performance and sustainability.

Bifunctional catalysis involves the presence of two distinct catalytic sites that work in concert to promote a chemical transformation, often leading to enhanced reaction rates and selectivities. researchgate.net Synergistic catalysis is a broader concept where the interplay of multiple catalytic species leads to an outcome that is superior to the sum of the individual components.

The structure of this compound offers intriguing possibilities for its incorporation into bifunctional or synergistic catalytic systems. The pyridine nitrogen can act as a Lewis basic site or a hydrogen bond acceptor, while the aldehyde group can participate in covalent catalysis, for example, through the formation of an iminium ion with a secondary amine co-catalyst. Alternatively, the aldehyde could be a precursor to other functional groups, such as an alcohol or a carboxylic acid, which could then act as a Brønsted acid or base site.

A hypothetical bifunctional catalyst could feature a metal center coordinated to the pyridine nitrogen of this compound, with the aldehyde group remaining available to interact with a substrate or a co-catalyst.